molecular formula C10H8Cl2N2OS B2674927 5-[(2,5-Dichlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one CAS No. 303093-54-1

5-[(2,5-Dichlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one

Cat. No. B2674927
CAS RN: 303093-54-1
M. Wt: 275.15
InChI Key: DDKQMPMXVYYPTD-UHFFFAOYSA-N
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Description

Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Synthesis Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates. Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .


Chemical Reactions Analysis

Thiazole derivatives have been found to have diverse therapeutic and pharmaceutical activity and are used in probe design. The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .

Scientific Research Applications

Anticancer Potential

Thiazolidinone derivatives, including structures similar to 5-[(2,5-Dichlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one, have been synthesized and evaluated for their anticancer activities. These compounds exhibit moderate to strong antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner in human leukemia cell lines. The presence of electron-donating groups on the thiazolidinone moiety is crucial for anticancer properties, suggesting a potential area of research for compounds with similar structures (Chandrappa et al., 2009).

Antimicrobial and Antifungal Effects

Novel compounds based on thiazolidinone frameworks, like this compound, have shown significant antimicrobial and antifungal activities. These activities are observed against various strains of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The structure-activity relationship (SAR) studies indicate that certain substitutions on the thiazolidinone ring can enhance these effects, providing a path for the development of new antimicrobial agents (B'Bhatt & Sharma, 2017).

Anti-inflammatory and Analgesic Properties

Research into thiazolidinone derivatives has also uncovered their potential anti-inflammatory and analgesic properties. The synthesis of bis-heterocyclic derivatives incorporating the thiazolidinone ring demonstrates that these compounds can exhibit significant anti-inflammatory and analgesic effects, alongside minimal ulcerogenic activity. This suggests the promise of thiazolidinone-based compounds, including those similar to this compound, in developing new treatments for inflammatory conditions and pain management (Kumar & Panwar, 2015).

Antifibrotic Applications

The study on amino(imino)thiazolidinone derivatives has identified compounds with significant antifibrotic activity without scavenging superoxide radicals. This activity was comparable to that of Pirfenidone, a known antifibrotic agent, suggesting that similar structures to this compound could be potent antifibrotic candidates for further testing (Kaminskyy et al., 2016).

properties

IUPAC Name

2-amino-5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2OS/c11-6-1-2-7(12)5(3-6)4-8-9(15)14-10(13)16-8/h1-3,8H,4H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKQMPMXVYYPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC2C(=O)N=C(S2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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